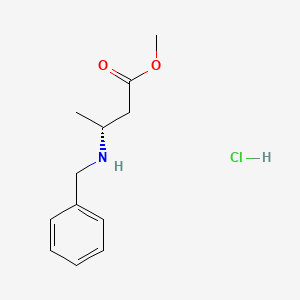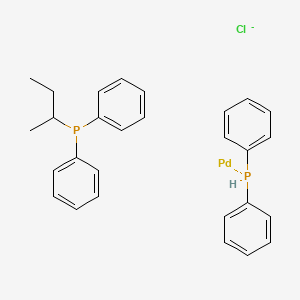
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is known for its utility in organic synthesis and its ability to facilitate a range of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Applications De Recherche Scientifique
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Mécanisme D'action
The mechanism by which Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride exerts its effects involves the coordination of the phosphine ligands to the palladium center. This coordination activates the palladium, allowing it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound used in catalysis.
Diphenylphosphinostyrene: A similar compound with applications in polymer chemistry.
Uniqueness
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H30ClP2Pd- |
|---|---|
Poids moléculaire |
570.4 g/mol |
Nom IUPAC |
butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride |
InChI |
InChI=1S/C16H19P.C12H11P.ClH.Pd/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h4-14H,3H2,1-2H3;1-10,13H;1H;/p-1 |
Clé InChI |
LILNJOZTOALAGT-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



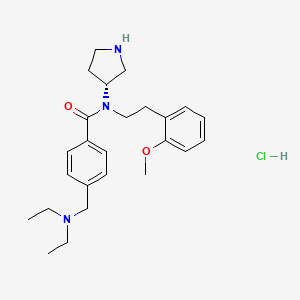
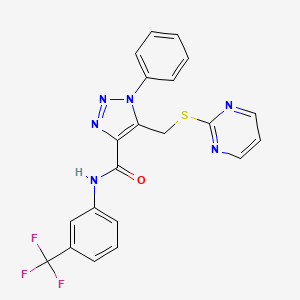

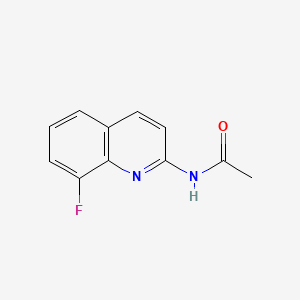
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
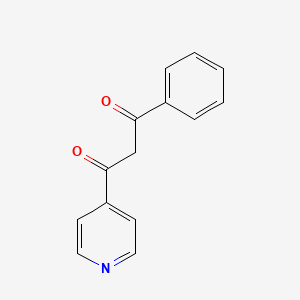
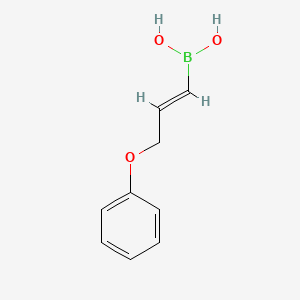
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
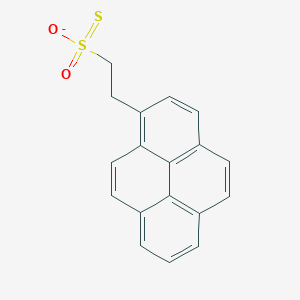
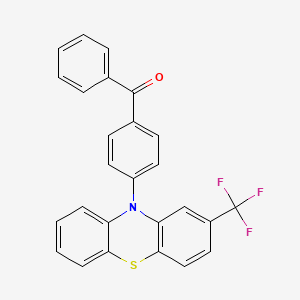
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

